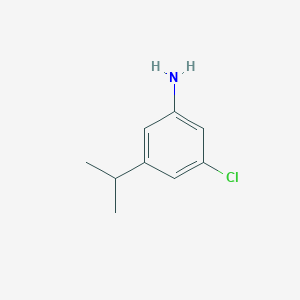
4-methylcycloheptane-1-carboxylic acid, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methylcycloheptane-1-carboxylic acid, Mixture of diastereomers” is a chemical compound that is a mixture of two enantiomers . Enantiomers are molecules that are mirror images of each other and cannot be superimposed. A racemic mixture is a 50:50 mixture of two enantiomers .
Synthesis Analysis
The synthesis of a racemic mixture involves the reaction of a racemic mixture with an enantiomerically pure chiral reagent, which results in a mixture of diastereomers . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers .Molecular Structure Analysis
The molecular structure of 4-methylcycloheptane-1-carboxylic acid is represented by the Inchi Code: 1S/C9H16O2/c1-7-3-2-4-8 (6-5-7)9 (10)11/h7-8H,2-6H2,1H3, (H,10,11) and the InChI key is VKNFSIXDHXKDCY-UHFFFAOYSA-N . The molecular weight of this compound is 156.22 .Chemical Reactions Analysis
The reaction of a racemic mixture with an enantiomerically pure chiral reagent gives a mixture of diastereomers . These diastereomers can be separated because they have different physical properties .Physical And Chemical Properties Analysis
The physical form of 4-methylcycloheptane-1-carboxylic acid is liquid . The storage temperature is room temperature .Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-methylcycloheptane-1-carboxylic acid involves the following steps: 1) synthesis of 4-methylcycloheptene, 2) epoxidation of 4-methylcycloheptene, 3) ring opening of the epoxide to form a carboxylic acid, and 4) separation of the diastereomers.", "Starting Materials": [ "4-methylcycloheptene", "peracetic acid", "water", "sodium hydroxide", "hydrochloric acid", "diethyl ether" ], "Reaction": [ "4-methylcycloheptene is reacted with peracetic acid in water to form the epoxide intermediate.", "The epoxide intermediate is then treated with sodium hydroxide to open the ring and form the carboxylic acid.", "The resulting mixture of diastereomers is separated using hydrochloric acid and diethyl ether." ] } | |
Número CAS |
1481649-74-4 |
Nombre del producto |
4-methylcycloheptane-1-carboxylic acid, Mixture of diastereomers |
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




